![molecular formula C10H15ClN2O3 B2647014 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2344685-95-4](/img/structure/B2647014.png)

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

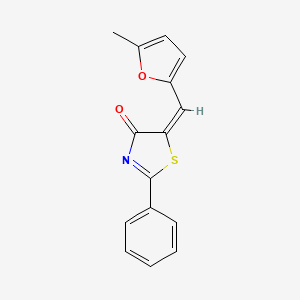

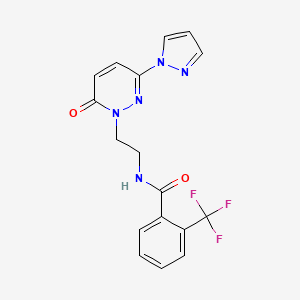

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, also known as 5-(propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 2344685-95-4 . It has a molecular weight of 246.69 .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The enantiomers of this compound were prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis .Molecular Structure Analysis

The IUPAC name of this compound is 5-isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride . The InChI code is 1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H .Chemical Reactions Analysis

The compound has been described as a conformationally constrained cyclised analogue of AMPA . It has been shown to cause glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Applications De Recherche Scientifique

Glutamate Receptor Agonist

This compound has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA . This suggests that it could be used in research to study the function and behavior of glutamate receptors .

Stereochemical Anomaly Research

The compound has been used in research to study stereochemical anomalies. Specifically, it has been found that the cyclised ®-AMPA analogue ®-3-hydroxy-4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridine-5-carboxylic acid [ ®-5-HPCA] resembles (S)-AMPA at glutamate receptors . This makes it useful in studying the stereochemistry of these receptors .

Sedative and Hypnotic Agent

The compound is a GABA (A) receptor (GABA (A)R) agonist that preferentially activates delta-subunit-containing GABA (A)Rs (delta-GABA (A)Rs) . This suggests that it could have potential applications in the development of sedatives and hypnotics .

Inhibition of Thalamic Excitability

The compound has been found to inhibit thalamic excitability, suggesting a selective role for delta-GABA (A) receptors . This could make it useful in research into the function of these receptors and their role in thalamic excitability .

Role in Synaptic vs Extrasynaptic GABA (A) Receptors

The compound has been used in research to clarify the role of synaptic vs extrasynaptic GABA (A) receptors in thalamocortical neurons . This could have implications for understanding the function of these receptors in different parts of the neuron .

Potential Therapeutic Applications

Given its role as a GABA (A) receptor agonist and its effects on thalamic excitability, the compound could potentially have therapeutic applications. However, more research would be needed to fully understand these potential applications .

Mécanisme D'action

Safety and Hazards

The safety information includes the following precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements are H315, H319, H335 . The signal word is “Warning” and the pictograms include GHS07 .

Propriétés

IUPAC Name |

5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYZZVFYKZUXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)

![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2646945.png)

![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2646952.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2646954.png)